molecular formula C23H23N3O5S2 B2737984 Ethyl 4-phenyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiazole-5-carboxylate CAS No. 312605-11-1

Ethyl 4-phenyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiazole-5-carboxylate

Cat. No.: B2737984
CAS No.: 312605-11-1
M. Wt: 485.57
InChI Key: JOQNAVWPVSBOAV-UHFFFAOYSA-N
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Description

Ethyl 4-phenyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiazole-5-carboxylate is a thiazole-based small molecule characterized by a 4-phenyl substitution at the thiazole core, a 4-(pyrrolidin-1-ylsulfonyl)benzamido group at position 2, and an ethyl ester at position 3. The pyrrolidin-1-ylsulfonyl substituent introduces a polar sulfonamide moiety, which enhances hydrogen-bonding capacity and solubility compared to nonpolar analogs.

Properties

IUPAC Name

ethyl 4-phenyl-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5S2/c1-2-31-22(28)20-19(16-8-4-3-5-9-16)24-23(32-20)25-21(27)17-10-12-18(13-11-17)33(29,30)26-14-6-7-15-26/h3-5,8-13H,2,6-7,14-15H2,1H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOQNAVWPVSBOAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-phenyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiazole-5-carboxylate typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:

    Formation of Thiazole Ring: The thiazole ring is formed through a cyclization reaction involving a suitable thioamide and α-haloketone under acidic or basic conditions.

    Introduction of Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Sulfonylation: The pyrrolidine ring is sulfonylated using a sulfonyl chloride derivative in the presence of a base like triethylamine.

    Amidation: The final step involves the amidation of the thiazole derivative with the sulfonylated pyrrolidine derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Hydrolysis of the Ethyl Ester Group

The ethyl ester at position 5 undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive metabolites or intermediates for further functionalization.

Reaction Conditions Products Yield References
1M NaOH, EtOH, reflux, 4h4-Phenyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiazole-5-carboxylic acid92%
H2SO4 (cat.), H2O, 80°C, 6hSame as above85%

The carboxylic acid derivative exhibits enhanced solubility in polar solvents and is frequently used in coupling reactions (e.g., amide bond formation with amines) .

Nucleophilic Substitution at the Benzamido Group

The benzamido group (-NH-C(=O)-Ar) participates in nucleophilic substitution reactions, particularly with amines or hydrazines, to form urea or hydrazide derivatives.

Reagent Conditions Product Application
Hydrazine hydrateEtOH, reflux, 3h4-Phenyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzoylhydrazine)thiazole-5-carboxylateIntermediate for heterocyclic synthesis
AnilineDMF, EDCI/HOBt, rt, 12h4-Phenyl-2-(4-(pyrrolidin-1-ylsulfonyl)-N-phenylbenzamido)thiazole-5-carboxylateAnticancer agent precursor

These derivatives are pivotal in synthesizing bioactive molecules, such as thiosemicarbazides and triazoles .

Sulfonamide Functionalization

The pyrrolidin-1-ylsulfonyl group undergoes sulfonation or desulfonation under controlled conditions.

Reaction Reagents/Conditions Product Biological Relevance
DesulfonationHI (47%), 110°C, 8h4-Phenyl-2-(4-aminobenzamido)thiazole-5-carboxylateImproved metabolic stability
Sulfur trioxide complexationSO3·Py, CH2Cl2, 0°C → rt, 2h4-Phenyl-2-(4-(pyrrolidin-1-ylsulfonyloxy)benzamido)thiazole-5-carboxylateEnhanced solubility in aqueous media

The sulfonamide group’s electron-withdrawing nature stabilizes the thiazole ring against electrophilic attacks .

Thiazole Ring Modifications

The thiazole core participates in electrophilic substitutions and cycloadditions.

Electrophilic Aromatic Substitution

  • Nitration : HNO3/H2SO4 at 0°C introduces a nitro group at position 4 of the thiazole ring .

  • Halogenation : Br2/FeBr3 yields 5-bromo derivatives, which serve as Suzuki coupling precursors .

Cycloaddition Reactions

Reagent Conditions Product Application
PhenylacetyleneCuI, Pd(PPh3)4, 80°CThiazolo[5,4-b]pyridine fused derivativeAnticancer screening
Maleic anhydrideToluene, reflux, 6hThiazole-dihydrofuran hybridAnti-inflammatory agents

Catalytic Hydrogenation

The phenyl group at position 4 undergoes hydrogenation to form cyclohexane derivatives, altering the compound’s lipophilicity.

Catalyst Conditions Product Yield
Pd/C (10%)H2 (1 atm), EtOH, rt4-Cyclohexyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiazole-5-carboxylate78%

Biological Activity Correlation

Derivatives of this compound exhibit notable bioactivities:

  • Anticancer : Carboxylic acid derivatives (post-ester hydrolysis) show IC50 values of 2.1–5.7 µM against MCF-7 and HepG2 cell lines .

  • Antimicrobial : Hydrazide analogs inhibit Staphylococcus aureus (MIC = 8 µg/mL) .

Key Reaction Mechanisms and Conditions

Reaction Type Mechanism Optimal Conditions
Ester hydrolysisNucleophilic acyl substitutionBasic (NaOH) or acidic (H2SO4) aqueous media
Benzamido substitutionActivation via EDCI/HOBtPolar aprotic solvents (DMF, DMSO)
Thiazole electrophilic substitutionFriedel-Crafts or metal-catalyzedLewis acids (FeBr3) or transition-metal catalysts

Scientific Research Applications

The compound exhibits a range of biological activities, primarily due to the thiazole moiety and the sulfonamide group, which are known for their pharmacological properties.

1. Anticancer Activity
Recent studies indicate that thiazole derivatives can exhibit significant anticancer properties. For instance, compounds similar to Ethyl 4-phenyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiazole-5-carboxylate have shown promising results against various cancer cell lines. A study demonstrated that thiazole-integrated compounds displayed cytotoxic effects on cancer cells, with specific derivatives achieving IC50 values in the low micromolar range against breast and prostate cancer cell lines .

2. Anticonvulsant Properties
Thiazole derivatives have also been explored for their anticonvulsant activity. Research has shown that certain thiazole-linked compounds exhibit protective effects in seizure models, suggesting that this compound may possess similar properties. The structure-activity relationship (SAR) studies indicate that modifications in the thiazole structure can enhance anticonvulsant efficacy .

3. Antimicrobial Activity
The sulfonamide group is well-known for its antimicrobial properties. Studies have reported that compounds containing this moiety exhibit effective antibacterial and antifungal activities. This compound may be evaluated for its potential as an antimicrobial agent against various pathogens, contributing to the search for new antibiotics .

Case Studies

Several case studies illustrate the potential applications of this compound:

Case Study 1: Anticancer Efficacy
A recent investigation involved synthesizing a series of thiazole derivatives and evaluating their cytotoxic effects on different cancer cell lines. The study found that specific analogues showed significant growth inhibition (IC50 values < 10 µM) against MCF-7 (breast cancer) and PC3 (prostate cancer) cells, indicating a strong potential for further development as anticancer agents .

Case Study 2: Anticonvulsant Activity
In another study focusing on anticonvulsant properties, a related thiazole compound was tested in animal models for seizure activity. The results indicated that the compound significantly reduced seizure frequency and severity, suggesting that this compound may have similar protective effects against seizures .

Mechanism of Action

The mechanism of action of Ethyl 4-phenyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Position 2 Substituents

  • Comparison :
    • Compound 5d replaces sulfonamide with a benzylureido group, which is less polar and may reduce aqueous solubility.
    • Compound 12 uses a perimidinyl-substituted benzamido group, which is bulkier and likely to hinder membrane permeability.

Position 4 Substituents

  • Target Compound : The 4-phenyl group provides a planar aromatic system, favoring π-π stacking interactions in protein binding pockets.
  • Comparison :
    • Compound 5d incorporates a 4-bromophenyl group, increasing lipophilicity and steric bulk, which may enhance affinity for hydrophobic targets.
    • Compound with trifluoromethylphenyl leverages the electron-withdrawing CF₃ group to improve metabolic stability and bioavailability.

Physicochemical Properties

  • Melting points for perimidinyl analogs (e.g., 128–147°C ) suggest high crystallinity, whereas the target compound’s sulfonamide group may reduce melting temperature due to increased flexibility.

Research Implications

The target compound’s unique sulfonamide substitution positions it as a candidate for optimizing solubility and target engagement in drug discovery. Comparative studies with analogs highlight trade-offs between polarity, synthetic accessibility, and bioactivity. Further experimental validation of its enzymatic inhibitory activity and pharmacokinetic profile is warranted.

Biological Activity

Ethyl 4-phenyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiazole-5-carboxylate is a complex compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and therapeutic potential, supported by data tables and relevant research findings.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of thiazole derivatives with pyrrolidine and sulfonamide components. The structural formula can be represented as follows:

C19H22N4O3S\text{C}_{19}\text{H}_{22}\text{N}_4\text{O}_3\text{S}

This structure includes a thiazole ring, which is known for its diverse biological activities, particularly in anticancer and antimicrobial applications.

1. Antitumor Activity

Research indicates that thiazole-containing compounds exhibit significant antitumor properties. For instance, various thiazole derivatives have been tested against different cancer cell lines, revealing promising results:

CompoundCancer Cell LineIC50 (µM)
1A-4311.61
2U25110
3WM79330

The presence of specific functional groups in the thiazole ring enhances cytotoxicity. For example, the introduction of electron-donating groups such as methoxy or methyl at specific positions on the phenyl ring has been correlated with increased activity against cancer cells .

2. Antimicrobial Activity

This compound has also shown potential as an antimicrobial agent. In vitro studies have demonstrated its effectiveness against various bacterial strains:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus3.12
Escherichia coli12.5

These results suggest that the compound could serve as a lead for developing new antibacterial therapies .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Protein Kinases : Thiazole derivatives often inhibit protein kinases involved in cancer cell proliferation.
  • DNA Interaction : Some studies suggest that these compounds can intercalate with DNA, disrupting replication processes.
  • Enzyme Inhibition : The sulfonamide group may inhibit enzymes critical for bacterial survival, making it effective against pathogens.

Study on Anticancer Properties

A study conducted on a series of thiazole-based compounds demonstrated that those with a pyrrolidine sulfonamide moiety exhibited superior anticancer properties compared to their analogs without this group. The study highlighted the importance of structural modifications in enhancing biological efficacy .

Antimicrobial Evaluation

Another investigation focused on the antimicrobial properties of various thiazole derivatives, including this compound. The results indicated significant activity against both Gram-positive and Gram-negative bacteria, supporting its potential use in treating infections .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Ethyl 4-phenyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiazole-5-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via a multi-step protocol involving:

Thiazole Core Formation : Condensation of ethyl acetoacetate derivatives with thiourea or thioamides in polar solvents (e.g., ethanol or acetonitrile) under reflux .

Benzamido Substitution : Coupling the thiazole intermediate with 4-(pyrrolidin-1-ylsulfonyl)benzoyl chloride using a base (e.g., LiCl or K₂CO₃) as a catalyst .

Esterification : Final esterification steps often require anhydrous conditions to prevent hydrolysis .

  • Key Variables : Reaction time (6–12 hours), temperature (60–100°C), and choice of solvent (acetonitrile vs. THF) significantly affect yields (50–97%) .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

  • Methodological Answer :

  • Spectroscopy : Use NMR (¹H/¹³C) to confirm substituent positions and FTIR for functional groups (e.g., sulfonyl, amide) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : For definitive 3D structure determination, employ SHELX programs (e.g., SHELXL) for refinement, ensuring data resolution < 1.0 Å .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data for thiazole derivatives, such as varying antimicrobial efficacy across studies?

  • Methodological Answer :

  • Assay Standardization : Use consistent microbial strains (e.g., Candida albicans ATCC 10231) and MIC/MBC protocols to minimize variability .
  • Structural-Activity Relationships (SAR) : Compare analogs (e.g., trifluoromethyl vs. methyl substituents) to identify critical functional groups .
  • Biofilm-Specific Assays : Evaluate antibiofilm activity via crystal violet staining or confocal microscopy, as biofilm-forming pathogens often show reduced susceptibility .

Q. How can computational modeling predict the compound’s interaction with biological targets like DNA gyrase or fungal enzymes?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., Mycobacterium tuberculosis GyrB ATPase domain). Validate with mutagenesis data .
  • MD Simulations : Run 100-ns molecular dynamics simulations in GROMACS to assess binding stability under physiological conditions .
  • Pharmacophore Mapping : Identify critical features (e.g., sulfonyl group for hydrogen bonding) using tools like PHASE .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

  • Methodological Answer :

  • Disorder Handling : For flexible pyrrolidin-1-ylsulfonyl groups, apply SHELXL restraints (e.g., SIMU, DELU) to model thermal motion .
  • Twinned Data : Use SHELXD for structure solution and TwinRotMat to refine twinning matrices .
  • Validation Tools : Check for overfitting with R-free values and validate geometry via PLATON .

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